molecular formula C7H14O3 B3048613 Acetic acid, 2-methoxy-, butyl ester CAS No. 17640-22-1

Acetic acid, 2-methoxy-, butyl ester

Cat. No.: B3048613
CAS No.: 17640-22-1
M. Wt: 146.18 g/mol
InChI Key: IWPATTDMSUYMJV-UHFFFAOYSA-N
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Description

Acetic acid, 2-methoxy-, butyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its fruity aroma and is commonly used in the production of perfumes and as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, 2-methoxy-, butyl ester can be synthesized through the esterification reaction between acetic acid and 2-methoxy-1-butanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).

    Transesterification: Another alcohol, acid or base catalyst (e.g., sodium methoxide).

Major Products:

Mechanism of Action

The primary mechanism of action for acetic acid, 2-methoxy-, butyl ester involves its hydrolysis to acetic acid and 2-methoxy-1-butanol. This reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the cleavage of the ester bond .

Comparison with Similar Compounds

Uniqueness: Acetic acid, 2-methoxy-, butyl ester is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in specific industrial applications where these properties are advantageous .

Properties

IUPAC Name

butyl 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(8)6-9-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPATTDMSUYMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337354
Record name Butyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-22-1
Record name Butyl 2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-methoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

542.5 g (5.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 945.4 g (5.25 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 518.8 g of methanol are then removed from the reaction mixture by distillation. 741.2 g (10 mol) of n-butanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the n-butyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 277 g of n-butanol. The liquid phase (filtrate and wash liquid) of 1,132.9 g is fractionated through a 0.5 m long Multifil column. n-Butyl methoxyacetate (548.1 g, yield 75%) is obtained as the main fraction with a purity >99%, a chlorine content of 10 ppm and a water content of <0.05%.
Quantity
542.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
741.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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